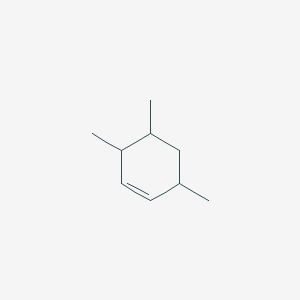
Trimethyl cyclohexene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trimethyl cyclohexene, also known as 1,3,3-trimethylcyclohexene, is an organic compound with the molecular formula C9H16. It is a cycloalkene, which means it contains a ring structure with a double bond. This compound is notable for its unique structure, which includes three methyl groups attached to a cyclohexene ring. This compound is used in various chemical reactions and has applications in different scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
Trimethyl cyclohexene can be synthesized through several methods. One common approach involves the dehydration of trimethylcyclohexanol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under controlled temperature conditions to prevent over-dehydration and formation of unwanted by-products.
Industrial Production Methods
In industrial settings, this compound is often produced through catalytic hydrogenation of trimethylbenzene. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions. The hydrogenation reaction selectively reduces the aromatic ring to form the cyclohexene structure while preserving the methyl groups.
化学反应分析
Types of Reactions
Trimethyl cyclohexene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form trimethylcyclohexanone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to trimethylcyclohexane using hydrogen gas in the presence of a metal catalyst.
Substitution: Halogenation reactions can occur, where halogens like chlorine or bromine replace hydrogen atoms on the cyclohexene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous solution under mild heating conditions.
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst at elevated temperatures and pressures.
Substitution: Chlorine (Cl2) or bromine (Br2) in the presence of a light source or a radical initiator.
Major Products
Oxidation: Trimethylcyclohexanone
Reduction: Trimethylcyclohexane
Substitution: Halogenated this compound derivatives
科学研究应用
Trimethyl cyclohexene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: this compound is used in the production of fragrances, flavors, and other specialty chemicals.
作用机制
The mechanism of action of trimethyl cyclohexene in chemical reactions involves the interaction of its double bond with various reagents. For example, during oxidation, the double bond is attacked by the oxidizing agent, leading to the formation of an epoxide intermediate, which is then further oxidized to form the ketone. In reduction reactions, the double bond is hydrogenated to form a saturated cyclohexane ring. The molecular targets and pathways involved depend on the specific reaction and conditions used.
相似化合物的比较
Trimethyl cyclohexene can be compared with other similar compounds, such as:
Cyclohexene: A simpler cycloalkene with no methyl groups. It undergoes similar reactions but lacks the steric hindrance provided by the methyl groups.
1,3,3-Trimethylcyclohexane: A fully saturated analog of this compound. It is less reactive due to the absence of a double bond.
2,6,6-Trimethyl-1-cyclohexene-1-acetaldehyde: A related compound with an additional aldehyde functional group, which introduces different reactivity and applications.
This compound is unique due to its specific substitution pattern and the presence of three methyl groups, which influence its reactivity and the types of reactions it can undergo.
属性
IUPAC Name |
3,4,6-trimethylcyclohexene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16/c1-7-4-5-8(2)9(3)6-7/h4-5,7-9H,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLAJVFVWRKTVLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(C=C1)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-{3-[(1Z)-1-{2-[hydroxy(diphenyl)acetyl]hydrazinylidene}ethyl]phenyl}cyclohexanecarboxamide](/img/structure/B13821663.png)
![4-[(4-{(Z)-[1-(4-fluorophenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2-iodophenoxy)methyl]benzoic acid](/img/structure/B13821668.png)
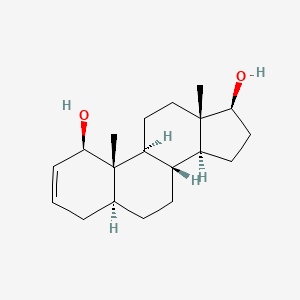
![L-Ornithine,n5-[imino(nitroamino)methyl]-n2-[(3-methyl-8-quinolinyl)sufonyl-](/img/structure/B13821675.png)
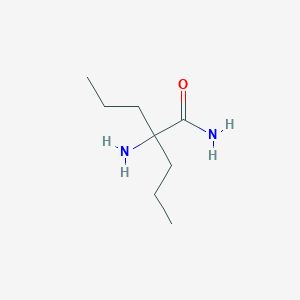
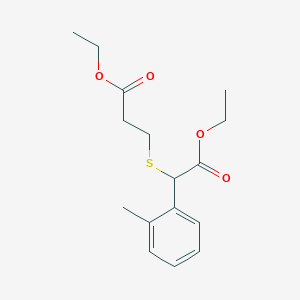
![1,4-Bis[2-[4-[N,N-di(p-toly)amino]phenyl]vinyl]benzene](/img/structure/B13821704.png)

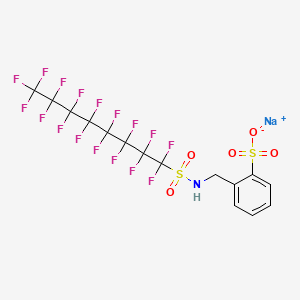
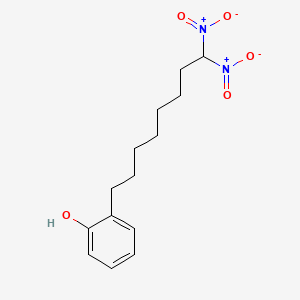

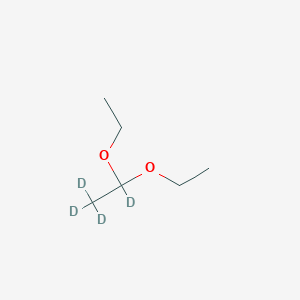
![N'-[(1Z)-3,4-dihydronaphthalen-1(2H)-ylidene]-2-hydroxy-2,2-diphenylacetohydrazide](/img/structure/B13821731.png)
![N'-[(E)-(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-2-({5-[(phenylamino)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide](/img/structure/B13821740.png)
